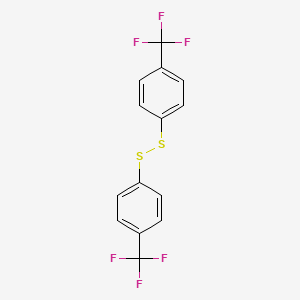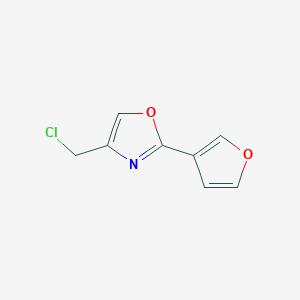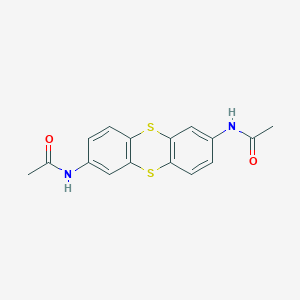
1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one is a complex organic compound that features an indole ring, a pyridine ring, and an imidazolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the indole and pyridine precursors, which are then subjected to a series of reactions including condensation, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学的研究の応用
1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The indole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the imidazolidinone ring.
1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-imine: Similar structure but with an imine group replacing the carbonyl group in the imidazolidinone ring.
Uniqueness
1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C17H16N4O |
|---|---|
分子量 |
292.33 g/mol |
IUPAC名 |
1-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one |
InChI |
InChI=1S/C17H16N4O/c1-12-4-6-18-11-16(12)21-9-8-20(17(21)22)14-3-2-13-5-7-19-15(13)10-14/h2-7,10-11,19H,8-9H2,1H3 |
InChIキー |
MIJIZJMABDAXST-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC4=C(C=C3)C=CN4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone](/img/structure/B8485002.png)





![3-Iodo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B8485056.png)
![ethyl 4-[(pyridin-4-yl)amino]benzoate](/img/structure/B8485068.png)

![Ethyl 2-[5-(4-chlorophenoxy)pentyl]oxirane-2-carboxylate](/img/structure/B8485086.png)




